N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O2S and its molecular weight is 359.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications of Pyrazolo[3,4-b]pyridine Scaffolds
Pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl groups have demonstrated significant antimicrobial potential. These compounds were synthesized and evaluated against various pathogenic bacterial strains (both Gram-positive and Gram-negative) and fungal yeasts. The fused heterocyclic system in these compounds contributes to their antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Navneet Chandak et al., 2013).
Carbonic Anhydrase Inhibitors for Cancer Therapy
Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoforms I, II, IX, and XII. These compounds have shown potent activity, particularly against tumor-associated isoforms IX and XII, with high selectivity and cytotoxic activity against the human breast cancer cell line MCF-7, suggesting their potential as therapeutic agents in cancer treatment (M. Ghorab et al., 2014).
Selective Inhibition of ZAK Kinase
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been identified as the first class of highly selective ZAK inhibitors. These compounds inhibit the kinase activity of ZAK effectively, suppress the activation of ZAK downstream signals, and exhibit therapeutic effects on cardiac hypertrophy, demonstrating the potential of these compounds in treating diseases related to ZAK kinase activity (Yu Chang et al., 2017).
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c16-15(17,18)12-4-3-5-13(8-12)24(22,23)20-10-11-9-19-21-7-2-1-6-14(11)21/h3-5,8-9,20H,1-2,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJZTJVPUEPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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